molecular formula C17H16 B14358659 [2-(2-Phenylcyclopropyl)ethenyl]benzene CAS No. 96094-89-2

[2-(2-Phenylcyclopropyl)ethenyl]benzene

Cat. No.: B14358659
CAS No.: 96094-89-2
M. Wt: 220.31 g/mol
InChI Key: LWOCZQGLJDAHIB-UHFFFAOYSA-N
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Description

[2-(2-Phenylcyclopropyl)ethenyl]benzene is an organic compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Phenylcyclopropyl)ethenyl]benzene typically involves the cyclopropanation of a suitable precursor, such as styrene, followed by further functionalization. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropyl derivative. This intermediate can then undergo a Heck reaction with a vinyl halide to introduce the ethenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as palladium complexes are often employed to facilitate the Heck reaction, ensuring high selectivity and conversion rates.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Phenylcyclopropyl)ethenyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Formation of benzaldehyde or acetophenone derivatives.

    Reduction: Formation of [2-(2-Phenylcyclopropyl)ethyl]benzene.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

[2-(2-Phenylcyclopropyl)ethenyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [2-(2-Phenylcyclopropyl)ethenyl]benzene exerts its effects depends on its specific application. In chemical reactions, the cyclopropyl group can act as a reactive site for further functionalization. In biological systems, the compound may interact with specific enzymes or receptors, influencing their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Styrene: Similar structure but lacks the cyclopropyl group.

    Cyclopropylbenzene: Similar structure but lacks the ethenyl group.

    Phenylcyclopropane: Similar structure but lacks the ethenyl group.

Properties

CAS No.

96094-89-2

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

2-(2-phenylcyclopropyl)ethenylbenzene

InChI

InChI=1S/C17H16/c1-3-7-14(8-4-1)11-12-16-13-17(16)15-9-5-2-6-10-15/h1-12,16-17H,13H2

InChI Key

LWOCZQGLJDAHIB-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=CC=C2)C=CC3=CC=CC=C3

Origin of Product

United States

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